4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline
CAS No.: 2202286-86-8
Cat. No.: VC5181128
Molecular Formula: C13H12F2N2O
Molecular Weight: 250.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2202286-86-8 |
|---|---|
| Molecular Formula | C13H12F2N2O |
| Molecular Weight | 250.249 |
| IUPAC Name | 4-[(3,3-difluorocyclobutyl)methoxy]quinazoline |
| Standard InChI | InChI=1S/C13H12F2N2O/c14-13(15)5-9(6-13)7-18-12-10-3-1-2-4-11(10)16-8-17-12/h1-4,8-9H,5-7H2 |
| Standard InChI Key | ODINUSHUXSEJNG-UHFFFAOYSA-N |
| SMILES | C1C(CC1(F)F)COC2=NC=NC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Properties
4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline (CAS: 2202286-86-8) is a bicyclic heteroaromatic compound with the molecular formula and a molecular weight of 289.27 g/mol. The quinazoline core consists of a fused benzene and pyrimidine ring, while the 4-position is substituted with a methoxy group linked to a 3,3-difluorocyclobutane moiety. The difluorocyclobutyl group introduces conformational rigidity and electronic effects due to the electron-withdrawing fluorine atoms, which may enhance binding affinity to hydrophobic kinase pockets .
Spectroscopic Characterization
While specific spectroscopic data for this compound are not widely reported, analogous quinazoline derivatives provide reference benchmarks:
-
NMR: Quinazoline protons typically resonate between δ 7.5–9.0 ppm, with methoxy groups appearing as singlets near δ 3.8–4.2 ppm. The cyclobutyl protons exhibit complex splitting patterns due to geminal fluorine coupling .
-
NMR: The quinazoline carbons are observed between δ 115–160 ppm, with fluorinated carbons in the cyclobutyl ring appearing downfield (δ 95–110 ppm, ).
-
MS (ESI+): Predicted molecular ion peak at m/z 289.1 [M+H], with fragmentation patterns indicative of methoxy group loss and cyclobutane ring cleavage .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline can be conceptualized via two key fragments:
-
Quinazoline Core: Constructed via cyclization of anthranilic acid derivatives or transition-metal-catalyzed coupling reactions.
-
3,3-Difluorocyclobutylmethoxy Side Chain: Synthesized through fluorination of cyclobutane precursors followed by etherification.
Classical Cyclization Approaches
The Niementowski reaction—a condensation of anthranilic acid derivatives with amides or nitriles—is a cornerstone of quinazoline synthesis. For example, 2-amino-4-fluorobenzoic acid reacts with formamidine under reflux to yield 7-fluoroquinazolin-4(3H)-one, a precursor observed in dacomitinib synthesis . Adapting this method, 2-amino-4-methoxybenzoic acid could be cyclized with formamide to generate the 4-methoxyquinazoline scaffold required for subsequent functionalization .
Metal-Free Green Synthesis
Recent advances emphasize eco-friendly protocols. A metal-free route utilizing 2,4,6-trihydroxybenzoic acid (5 mol%) and BFEtO (10 mol%) in DMSO at 90°C under O enables oxidative cyclization of o-aminobenzylamine and benzylamine derivatives to quinazolines in 44–81% yields . This method avoids toxic reagents and achieves a low E-factor (2.7), making it scalable for industrial applications .
Synthesis of 3,3-Difluorocyclobutanol
3,3-Difluorocyclobutanol is synthesized via [2+2] cycloaddition of dichloroketene with tert-butyl vinyl ether, followed by hydrolysis and fluorination using Deoxo-Fluor or similar agents.
Etherification of Quinazoline
The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. For instance, 4-chloroquinazoline intermediates react with 3,3-difluorocyclobutanol in the presence of KCO or NaH in DMF at 60–80°C, yielding the target compound .
Table 1: Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Niementowski Cyclization | 2-Amino-4-methoxybenzoic acid | Formamide, reflux, 24 h | 65–75 | High purity, established protocol |
| Green Oxidative Synthesis | o-Aminobenzylamine, benzylamine | DMSO, 90°C, O, 48 h | 44–81 | Eco-friendly, low E-factor |
| Mitsunobu Etherification | 4-Chloroquinazoline, 3,3-difluorocyclobutanol | DIAD, PPh, THF | 50–60 | Mild conditions, functional group tolerance |
Structure-Activity Relationship (SAR) and Kinase Inhibition
Role of the Quinazoline Core
The quinazoline scaffold is a privileged structure in kinase inhibitor design due to its planar geometry, which facilitates π-π stacking with conserved hydrophobic residues in the ATP-binding pocket. Key interactions include:
-
N-1 Hydrogen Bonding: The quinazoline N-1 forms hydrogen bonds with methionine residues (e.g., Met793 in EGFR) .
-
C-6/C-7 Substituents: Alkoxy groups at these positions enhance solubility and modulate selectivity. For example, morpholine substituents in dacomitinib improve binding to HER2 .
Impact of the 3,3-Difluorocyclobutylmethoxy Group
-
Conformational Rigidity: The cyclobutane ring restricts rotation, optimizing the methoxy group’s orientation for target engagement.
-
Hydrophobic Interactions: Fluorine atoms increase lipophilicity, enhancing penetration into the c-Met kinase’s hydrophobic pocket.
-
Electron-Withdrawing Effects: Fluorine substituents polarize the C-O bond, increasing the methoxy group’s nucleophilicity for covalent interactions with cysteine residues (e.g., Cys1222 in c-Met) .
Table 2: SAR of Quinazoline Derivatives Targeting Tyrosine Kinases
| Compound | Substituents | Target Kinase | IC (nM) | Selectivity Profile |
|---|---|---|---|---|
| Gefitinib | 3-Chloro-4-fluoroaniline | EGFR | 0.33 | Selective for EGFR T790M mutants |
| Dacomitinib | 4-(3-Fluorobenzyloxy)aniline | EGFR/HER2 | 0.6 | Pan-HER inhibitor |
| 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline | 3,3-Difluorocyclobutylmethoxy | c-Met | Pending data | Predicted c-Met selectivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume